2,6-Dimethylthiomorpholine hydrochloride

Analytical Chemistry Quality Control Procurement Verification

2,6-Dimethylthiomorpholine hydrochloride (CAS 1306603-43-9) is a critical thiomorpholine building block. Its 2,6-dimethyl substitution confers a predicted pKa of ~9.21 and LogP ~1.42, enhancing CNS permeability and solubility—attributes essential for SAR campaigns targeting CNS and anti-infective programs. The hydrochloride salt ensures ready aqueous solubility (water, DMF, methanol), enabling seamless integration into high-throughput parallel synthesis and in vitro assays. Unlike generic thiomorpholine or morpholine analogs, this scaffold offers distinct reactivity at both the secondary amine (N-alkylation/acylation) and sulfur atom (metal coordination), making it indispensable for medicinal chemistry and analytical HRMS reference standards. Insist on certified ≥98% purity to guarantee accurate stoichiometric control and reliable biological data.

Molecular Formula C6H14ClNS
Molecular Weight 167.7 g/mol
CAS No. 1306603-43-9
Cat. No. B1422981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dimethylthiomorpholine hydrochloride
CAS1306603-43-9
Molecular FormulaC6H14ClNS
Molecular Weight167.7 g/mol
Structural Identifiers
SMILESCC1CNCC(S1)C.Cl
InChIInChI=1S/C6H13NS.ClH/c1-5-3-7-4-6(2)8-5;/h5-7H,3-4H2,1-2H3;1H
InChIKeyZABIWTBZIYPWMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 0.5 g / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Dimethylthiomorpholine Hydrochloride (CAS 1306603-43-9): Verified Properties, Molecular Scaffold, and Procurement Baseline


2,6-Dimethylthiomorpholine hydrochloride (CAS 1306603-43-9) is a six-membered heterocyclic organic compound belonging to the thiomorpholine class [1]. It is structurally characterized by a saturated ring containing one sulfur atom and one nitrogen atom, with methyl groups substituted at the 2 and 6 positions . The compound is most commonly supplied as the hydrochloride salt, which enhances its aqueous solubility and handling stability. While detailed toxicological or biological activity profiles are not well-documented in the primary literature, this molecule is recognized as a versatile small-molecule scaffold for chemical synthesis and medicinal chemistry research . Its fundamental molecular properties—molecular weight, formula, and exact mass—are established and verifiable through authoritative chemical databases .

Why 2,6-Dimethylthiomorpholine Hydrochloride Cannot Be Casually Substituted: Key Structural and Physicochemical Differentiators


In scientific and industrial applications, substituting 2,6-dimethylthiomorpholine hydrochloride with generic thiomorpholine or its other substituted analogs is not a trivial decision. The compound's defining structural feature—the presence of methyl groups at the 2- and 6-positions—fundamentally alters its properties compared to the parent thiomorpholine (CAS 123-90-0) or its oxygen-containing morpholine counterparts [1]. These methyl substitutions significantly influence the molecule's predicted pKa (approximately 9.21 for the free base) and logP , which in turn govern its solubility, lipophilicity, and reactivity in biological and chemical environments . Furthermore, the hydrochloride salt form confers distinct advantages in terms of crystallinity and aqueous solubility over the free base (2,6-dimethylthiomorpholine, CAS 53651-62-0). As the evidence below demonstrates, these specific modifications are not interchangeable and can critically impact synthetic yields, biological screening outcomes, and the overall success of a research program.

2,6-Dimethylthiomorpholine Hydrochloride: A Quantitative Evidence Guide for Differentiated Selection


Molecular Identity Verification: Accurate Mass for Compound Integrity

A fundamental differentiator for procurement is the unambiguous verification of compound identity. High-resolution mass spectrometry (HRMS) provides a definitive molecular fingerprint. The monoisotopic mass for 2,6-dimethylthiomorpholine hydrochloride is 167.053543 Da . This exact value serves as a critical quality control (QC) benchmark. Any deviation in this value for a purchased batch of material would indicate either a mis-synthesized product or a different compound altogether (e.g., a different regioisomer or the free base, which has a monoisotopic mass of 131.076874 Da ).

Analytical Chemistry Quality Control Procurement Verification

Solubility Profile: Aqueous Compatibility vs. Other Dimethylthiomorpholine Forms

The physical state and solubility of a compound are primary drivers of its utility in wet-lab experiments. 2,6-Dimethylthiomorpholine hydrochloride is a solid at room temperature and is documented to be soluble in water, methanol, and dimethylformamide (DMF) . This contrasts sharply with its free base form, 2,6-dimethylthiomorpholine (CAS 53651-62-0), which is typically handled as a liquid or low-melting solid (boiling point ~60 °C at reduced pressure) and has significantly lower water solubility due to its higher lipophilicity (predicted LogP ~1.4) [1]. The hydrochloride salt's enhanced aqueous solubility directly facilitates its use in aqueous biological assays and simplifies handling.

Formulation Medicinal Chemistry Assay Development

Predicted Basicity and Lipophilicity: Impact on Reactivity and Bioavailability

The predicted pKa of the free base, 2,6-dimethylthiomorpholine, is 9.21 ± 0.60 . This is a crucial piece of data for medicinal chemists, as it dictates the protonation state of the nitrogen atom at physiological pH (~7.4). The molecule will be predominantly protonated (and thus positively charged) in biological systems, which has significant implications for its binding interactions, membrane permeability, and overall ADME (Absorption, Distribution, Metabolism, Excretion) profile. While experimental LogP data for the hydrochloride is scarce, the free base has a predicted LogP of ~1.424 [1], indicating a lipophilic character that is intermediate between the parent thiomorpholine (LogP ~0.39 [2]) and more hydrophobic analogs.

Medicinal Chemistry SAR Analysis ADME Prediction

Validated Application Scenarios for 2,6-Dimethylthiomorpholine Hydrochloride in Scientific Research and Procurement


Medicinal Chemistry: A Differentiated Building Block for CNS and Anti-infective Targets

Given its predicted pKa of 9.21 and LogP of ~1.42, 2,6-dimethylthiomorpholine hydrochloride is an ideal scaffold for medicinal chemistry campaigns targeting central nervous system (CNS) or anti-infective programs. Its lipophilicity and potential for hydrogen bonding (via the sulfur atom) are often associated with improved blood-brain barrier penetration . Furthermore, thiomorpholine derivatives have been explored as DPP-IV inhibitors and antimicrobial agents . The hydrochloride salt's ready solubility in aqueous buffers and organic solvents (DMF, methanol) makes it a convenient starting material for library synthesis via parallel or automated methods.

Chemical Synthesis: A Versatile Intermediate for Heterocyclic and Metal Complex Construction

As a secondary amine, the nitrogen in the thiomorpholine ring is a primary site for N-alkylation or N-acylation reactions, making it a versatile handle for building more complex molecules . The sulfur atom also presents opportunities for coordination chemistry, with the potential to form complexes with transition metals for catalysis or materials science applications . The hydrochloride salt is a convenient form for this work, as it can be easily neutralized in situ to generate the reactive free amine. Its solid form and high purity (typically 95-98%) ensure accurate stoichiometric control during synthetic transformations .

Analytical Chemistry: A High-Integrity Reference Standard for Mass Spectrometry

The unique monoisotopic mass of 2,6-dimethylthiomorpholine hydrochloride (167.053543 Da) makes it an excellent candidate for use as an internal standard or calibration reference in high-resolution mass spectrometry (HRMS) workflows. Its distinct mass, combined with its stability and solubility, allows for accurate quantification and verification of complex sample matrices. Purchasing a batch with a certified high purity (e.g., 98% from a supplier like Leyan ) ensures the reliability of analytical data derived from its use as a reference material.

Biological Assay Development: A Soluble Scaffold for SAR and Probe Discovery

The enhanced aqueous solubility of the hydrochloride salt compared to its free base is a critical advantage for its direct use in in vitro biochemical and cell-based assays. Researchers can prepare stock solutions in water or DMSO/aqueous buffers without the need for harsh organic solvents that can confound biological results. This property, combined with its distinct lipophilicity profile (LogP ~1.4), makes it a valuable tool for structure-activity relationship (SAR) studies aimed at optimizing target engagement and minimizing off-target effects .

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